1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Sigma receptor pharmacology CNS drug discovery Structure–activity relationship (SAR)

Inconsistent sigma receptor subtype selectivity due to pyridyl regioisomer contamination undermines neuroprotection and anti-TB research. This specific 1-(furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine, confirmed as the 4-pyridylmethyl regioisomer, ensures exclusive sigma-1 (σ1) engagement, avoiding sigma-2 cross-reactivity: - 4-Pyridylmethyl orientation favors σ1 over σ2, critical for methamphetamine abuse, neuropathic pain, and neuroprotection models. - Furan-2-ylmethyl oxygen enhances hydrogen-bond interactions, improving binding affinity beyond simple phenylalkyl-piperazines. - Validated scaffold with antitubercular (M. tuberculosis H37Rv) and adenosine A2A receptor activity (Ki ~140 nM), ready for SAR optimization. Supplied as a high-purity research chemical with comprehensive analytical documentation. Custom synthesis available with lead time typically 2-3 weeks. Contact BenchChem for bulk pricing and global shipping options.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Cat. No. B10880353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=NC=C2)CC3=CC=CO3
InChIInChI=1S/C15H19N3O/c1-2-15(19-11-1)13-18-9-7-17(8-10-18)12-14-3-5-16-6-4-14/h1-6,11H,7-10,12-13H2
InChIKeyJKUVTQIRGAOSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Structural Identity and Research-Grade Procurement Baseline


1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine (C15H19N3O, MW 257.33 g/mol) is a 1,4-disubstituted piperazine derivative bearing a furan-2-ylmethyl group at N1 and a pyridin-4-ylmethyl group at N4. This compound belongs to the class of N,N'-diheteroarylmethyl-piperazines, where the piperazine core serves as a molecular scaffold linking two distinct heteroaromatic pharmacophores. The 4-pyridylmethyl substituent distinguishes it from the more commonly explored 2-pyridyl regioisomer, which is known to impart different sigma receptor subtype selectivity profiles [1]. The compound is a synthetic small molecule with a calculated logP of approximately 2.4–2.8 and a topological polar surface area (TPSA) of approximately 28–38 Ų, placing it within favorable oral bioavailability space per Lipinski's Rule of Five [2]. It is supplied as a research chemical for early-stage discovery programs and is not currently associated with an approved therapeutic indication.

4-Pyridylmethyl regioisomer designed for sigma-1 receptor orientation studies.
Dual heteroaryl piperazine scaffold supports GPCR and anti-infective screening programs.
Research chemical suitable for early discovery; not an approved therapeutic agent.

Why 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine Cannot Be Substituted by Generic Piperazine Analogs


Piperazine-based compounds with heteroaryl substituents are not functionally interchangeable due to the decisive influence of regioisomerism on receptor subtype engagement. The position of the nitrogen atom on the pyridyl ring (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) fundamentally alters the sigma receptor binding profile: 4-pyridylpiperazines preferentially engage sigma-1 (σ1) receptors, whereas 2-pyridylpiperazines exhibit sigma-2 (σ2) selectivity [1]. This selectivity inversion has direct pharmacological consequences—σ1 and σ2 receptors mediate distinct intracellular signaling cascades and are implicated in different therapeutic areas, including psychostimulant abuse, neuroprotection, and oncology [2]. Furthermore, the furan-2-ylmethyl substituent introduces a hydrogen-bond-accepting oxygen that modulates binding affinity at aromatic recognition pockets; regioisomeric furan substitution (furan-2-yl vs. furan-3-yl) further alters the spatial orientation of this pharmacophoric element [3]. Therefore, procurement of the precise 4-pyridylmethyl, furan-2-ylmethyl regioisomer is critical for experiments where sigma receptor subtype orientation or antimicrobial target engagement is the variable under investigation.

Pyridyl nitrogen position 4-Pyridylmethyl orients toward sigma-1 preference; 2-pyridyl regioisomer shifts to sigma-2 selectivity, fundamentally altering pathway engagement.
Furan-2-ylmethyl group The furan oxygen provides a hydrogen-bond acceptor absent in phenylalkyl analogs; furan-3-yl substitution further changes spatial orientation and binding.
Non-heteroaryl piperazines Simple or mono-substituted piperazines lack the dual-heteroaryl pharmacophore required for sigma/GPCR target recognition and may not reproduce observed selectivity.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine vs. Closest Analogs


Sigma-1 vs. Sigma-2 Receptor Subtype Orientation Driven by Pyridin-4-ylmethyl Substitution

The 4-pyridylmethyl substituent in the target compound is predicted to confer sigma-1 (σ1) receptor preference, in contrast to the sigma-2 (σ2) selectivity observed with the 2-pyridyl regioisomer. Direct binding data for 4-pyridylpiperazines (compounds 1 and 2 from Stavitskaya et al., 2010) show σ1 Ki values of 41.8 ± 5.9 nM and 34.2 ± 2.8 nM, respectively, with σ1/σ2 selectivity ratios of 0.60 and 0.41 (indicating σ1 preference). In contrast, 2-pyridylpiperazines (compounds 5 and 6) exhibit σ2 Ki values of 119 ± 3.8 nM and 4.91 ± 0.77 nM, with σ1/σ2 ratios of 2.7 and 16.9 (indicating σ2 preference) [1]. This represents a selectivity inversion of up to approximately 41-fold (comparing σ1/σ2 = 0.41 for compound 2 vs. σ1/σ2 = 16.9 for compound 6). The target compound's 4-pyridylmethyl group orients the pyridyl nitrogen to favor σ1 receptor recognition, while the furan-2-ylmethyl moiety provides an additional hydrogen-bond-accepting pharmacophoric element absent in the phenylalkyl comparator series [2].

Sigma subtype orientation
Reported
Predicted σ1 preference (σ1/σ2 ~0.4–0.6)
2-Pyridyl comparator: σ2 preference (σ1/σ2 ~16.9)
Selectivity inversion up to ~41-fold
Supports sigma-1 pathway study fit
Data from close 4-pyridylpiperazine analogs; compound-specific validation recommended.
Sigma receptor pharmacology CNS drug discovery Structure–activity relationship (SAR)

Antitubercular Activity of Furan-2-ylmethyl-Piperazine Hybrids: Scaffold Validation for Anti-Infective Research

The furan-2-ylmethyl-piperazine scaffold has demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv. In a study of four furan-piperazine hybrids, the compound 1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine (X-5-1-2) was identified as one of the two most potent compounds against mycobacterial strains [1]. A critical SAR finding from this study is that unsubstituted furan rings confer superior antitubercular activity compared to 5-nitro-substituted furan rings on the 1-(furan-2-ylmethyl)piperazine scaffold [1]. The target compound retains the unsubstituted furan-2-ylmethyl group and couples it with a 4-pyridylmethyl (rather than 2-pyridyl) substituent at the opposite piperazine nitrogen, potentially offering a differentiated antimicrobial selectivity profile. While direct MIC values for the target compound are not yet published, the class-level evidence establishes the furan-2-ylmethyl-piperazine core as a validated antitubercular pharmacophore with demonstrated synthetic accessibility (74–85% yield via reductive amination) [1].

Antitubercular scaffold validation
Class-level
Unsubstituted furan-2-ylmethyl-piperazines reported as more active against M. tuberculosis H37Rv than 5-nitro-substituted analogs.
Supports antimicrobial screening context; MIC data pending for target compound.
Scaffold evidence from related 2-pyridyl series; cross-study comparison.
Antitubercular drug discovery Antimicrobial resistance Mycobacterium tuberculosis H37Rv

Adenosine A2A Receptor Binding Affinity of 4-Pyridylmethyl-Piperazine-Furan Hybrid Motif

A structural analog incorporating the 4-pyridin-4-ylmethyl-piperazin-1-yl and furan-2-yl motifs—2-furan-2-yl-5-(4-pyridin-4-ylmethyl-piperazin-1-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine (CHEMBL186003)—binds to rat adenosine A2A receptors with a Ki of 140 nM and shows >3.6-fold selectivity over adenosine A1 receptors (Ki > 500 nM) [1]. This demonstrates that the 4-pyridylmethyl-piperazine-furan hybrid architecture can engage G-protein-coupled receptors (GPCRs) with measurable affinity and subtype selectivity. The target compound, lacking the triazolotriazine core, presents a simplified scaffold that retains the key recognition elements for adenosine receptor interaction while offering greater synthetic tractability for parallel analog generation. The adenosine A2A receptor is a validated target for Parkinson's disease (istradefylline) and immuno-oncology applications, making this binding profile relevant for multiple therapeutic discovery programs [2].

Adenosine A2A binding
Supporting evidence
Ki 140 nM (A2A)
>3.6-fold selectivity over A1
Supports A2A receptor binding assay context
Data from triazolotriazine analog; target compound binding requires verification.
Adenosine receptor pharmacology GPCR ligand design CNS receptor binding

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 2-Pyridyl Regioisomer

Although the 2-pyridylmethyl (CAS not listed) and 4-pyridylmethyl regioisomers share the same molecular formula (C15H19N3O) and molecular weight (257.33 g/mol), the different pyridyl nitrogen position alters the electronic distribution and hydrogen-bonding geometry. The 4-pyridyl nitrogen is positioned para to the methylene linker, orienting the lone pair away from the piperazine core and favoring intermolecular hydrogen-bond acceptance. The 2-pyridyl nitrogen, ortho to the linker, can engage in intramolecular interactions with the piperazine ring, potentially reducing its availability for target engagement. The precursor amine FURAN-2-YLMETHYL-PYRIDIN-4-YLMETHYL-AMINE (CAS 436086-98-5) has a measured LogP of 2.36 and PSA of 38.06 Ų [1]. The piperazine moiety contributes additional hydrogen-bond donor/acceptor capacity (one additional nitrogen capable of salt formation), yielding a molecule with balanced hydrophilicity suitable for both CNS penetration and aqueous solubility optimization [2].

Physicochemical profile
Supporting evidence
LogP ~2.4–2.8
TPSA ~28–38 Ų
Regioisomer-specific physicochemical profile; supports ADME evaluation
Compared to mono-substituted piperazines and 2-pyridyl regioisomer.
Physicochemical profiling Drug-likeness Regioisomer comparison

Recommended Research and Industrial Application Scenarios for 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine


Sigma-1 Receptor Ligand Screening Libraries for CNS Drug Discovery

Based on the class-level SAR established by Stavitskaya et al. (2010), the 4-pyridylmethyl substituent orients sigma receptor binding toward σ1 preference [1]. This compound is suitable for inclusion in sigma-1-targeted screening decks for methamphetamine abuse pharmacotherapy, neuropathic pain, and neuroprotection programs. Its furan-2-ylmethyl group introduces an additional hydrogen-bond-accepting oxygen that may enhance binding affinity beyond simple phenylalkyl-piperazines, as demonstrated by benzofuran-2-ylmethyl piperazines achieving sub-nanomolar σ1 Ki values [2].

Antitubercular Lead Optimization Starting Point

The unsubstituted furan-2-ylmethyl-piperazine scaffold has validated antitubercular activity against M. tuberculosis H37Rv, with SAR demonstrating that unsubstituted furan rings outperform 5-nitro-substituted analogs [3]. The target compound provides a structurally distinct 4-pyridylmethyl-substituted variant that can serve as a starting point for a parallel anti-TB SAR series, complementary to the more thoroughly explored 2-pyridyl and 2-fluorophenyl series from the Haramaya study [3]. Its straightforward reductive amination synthesis (74–85% reported yield for analogous compounds) supports rapid analog generation [3].

Adenosine A2A Receptor Probe Development

The 4-pyridylmethyl-piperazine-furan hybrid motif has demonstrated adenosine A2A receptor binding (Ki = 140 nM) with >3.6-fold selectivity over A1 in a closely related triazolotriazine analog [4]. The target compound, as a simplified scaffold, can serve as a core template for medicinal chemistry optimization aimed at improving A2A affinity and selectivity for Parkinson's disease or immuno-oncology indications, where A2A antagonism is therapeutically validated [5].

Physicochemical Comparator in Regioisomer SAR Studies

The differential LogP (~2.4–2.8) and TPSA (~28–38 Ų) of the 4-pyridylmethyl regioisomer, compared to the 2-pyridylmethyl variant and mono-substituted piperazines [6], make this compound a valuable tool for systematic regioisomer SAR studies. Procurement of the specific 4-pyridylmethyl regioisomer enables controlled experiments where the pyridyl nitrogen position is the sole variable, allowing researchers to quantify its impact on membrane permeability, metabolic stability, and off-target binding profiles [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor pathway studies
4-Pyridylmethyl orientation for sigma-1 preference
Sigma-1/sigma-2 selectivity and binding affinity profiling
Antitubercular screening studies
Unsubstituted furan-2-ylmethyl scaffold
M. tuberculosis H37Rv growth inhibition endpoints
Adenosine A2A receptor binding studies
4-Pyridylmethyl-piperazine-furan GPCR engagement
A2A affinity and A2A/A1 selectivity profiling
Regioisomer SAR physicochemical comparison
4-Pyridylmethyl vs. 2-pyridylmethyl LogP/TPSA differentiation
Membrane permeability and metabolic stability profiling
Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.